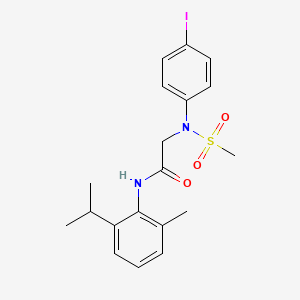
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as BPTP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of compounds known as thiazole derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide exerts its biological effects through various mechanisms. One of the key mechanisms is its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been found to modulate the expression of certain genes involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been found to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting the activity of anti-apoptotic proteins. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have anti-oxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is its high purity and stability, which make it suitable for further research and development. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been found to have low toxicity in vitro and in vivo, making it a safe compound for use in laboratory experiments. However, one of the limitations of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is its poor solubility in aqueous solutions, which can hinder its use in certain assays.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of more potent and selective analogs of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide for use in cancer therapy. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and anti-oxidant effects of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, which could lead to the development of novel therapies for inflammatory diseases. Furthermore, the potential of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should also be explored.
Scientific Research Applications
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research is its anticancer properties. Studies have shown that 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been found to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-5-3-10(14)4-6-11/h3-7,9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRUNXMZHLINCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4734860.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B4734874.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propanamine](/img/structure/B4734891.png)
![4-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4734899.png)
![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4734910.png)
![ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4734913.png)
![N-[4-(allyloxy)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4734920.png)

![ethyl 2-{[({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4734933.png)
![N-(4-acetylphenyl)-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4734939.png)
![[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B4734943.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)